molecular formula C6H7BrN2O2 B014629 5-Bromo-2,4-dimethoxypyrimidine CAS No. 56686-16-9

5-Bromo-2,4-dimethoxypyrimidine

Cat. No. B014629
CAS RN: 56686-16-9
M. Wt: 219.04 g/mol
InChI Key: QEZIMQMMEGPYTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromo-2,4-dimethoxypyrimidine serves as a significant intermediate in the synthesis of various pyrimidine derivatives. The synthesis of pyrimidine compounds often involves multiple steps, including the bromination of precursor molecules. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates a rapid synthetic method through three steps from commercially available precursors, achieving a total yield of 52.8% (Shan Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been extensively analyzed using techniques such as NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. For instance, the structure of a closely related compound, 5-Bromo-4,6-dimethoxy-4-(trichloromethyl)hexahydropyrimidin-2-one, was elucidated through these methods, providing insights into the diastereoisomerism and stability of the molecule (M. Martins et al., 1998).

Chemical Reactions and Properties

The chemical properties of 5-Bromo-2,4-dimethoxypyrimidine derivatives are characterized by their reactivity towards various chemical reactions, including condensation, bromination, and cross-coupling reactions. These reactions are pivotal for the synthesis of more complex molecules with potential pharmaceutical applications. For example, Suzuki cross-coupling reactions have been utilized to further diversify the structure of pyrimidine derivatives, demonstrating the versatility of these compounds as synthetic intermediates (Caifei Tang et al., 2014).

Scientific Research Applications

  • Anti-inflammatory Drug Development : Bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinediones, related to 5-Bromo-2,4-dimethoxypyrimidine, have shown potential for developing new anti-inflammatory drugs (Kinoshita et al., 1992).

  • DNA Synthesis Monitoring : Antibodies against bromodeoxyuridine (BrdU), a compound related to 5-Bromo-2,4-dimethoxypyrimidine, can recognize specific epitopes, aiding in accurate and sensitive DNA synthesis monitoring (Miller et al., 1986).

  • Inhibitors of Uridine Phosphorylase : Nucleoside analogues of uridine, including 5-bromo-, 5-iodo-, and 5-fluorouridines, have been synthesized and identified as competitive inhibitors of uridine phosphorylase in vitro (Abrams et al., 1981).

  • Chemical Synthesis : Palladium-catalyzed carbomethoxyvinylation and thienylation of 5-iodo(bromo)-2,4-dimethoxypyrimidine in water yield high yields of 5-(2-carbomethoxyvinyl)-2,4-dime (Bašnák et al., 1997).

  • Study of Cyclobutane Dimers : Photochemical studies of derivatives, including 5bromo2′-deoxyuridine, reveal new cyclobutane dimers with potential applications in nucleoside-mediated processes (Shetlar & Chung, 2012).

  • Antiviral Activity : 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, similar to 5-Bromo-2,4-dimethoxypyrimidine, show antiviral activity, particularly against HIV-1 (Hocková et al., 2003).

  • Pharmaceutical Synthesis : A novel route for synthesizing 4,5-difunctionalized uracils, applicable in pharmaceuticals like oxypurinol and emivirine, has been developed using a bromine/magnesium exchange reaction (Boudet & Knochel, 2006).

  • Cerebellar Neuroblast Studies : High or repeated doses of BrdU can impact cerebellar neuroblast proliferation and viability, highlighting the need for cautious interpretation of results in such studies (Martí-Clúa, 2021).

  • Nucleoside Synthesis : The Knoevenagel reaction has been used for the synthesis of various nucleoside analogues, demonstrating potential applications in nucleoside synthesis (Whale et al., 1992).

Safety And Hazards

5-Bromo-2,4-dimethoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Relevant Papers A paper titled “Synthesis, Molecular Docking, and ADME Prediction of Some Pyridine and Pyrimidine Derivatives as Anticolorectal Cancer Drugs” mentions that 5-Bromo-2,4-dimethoxypyrimidine is found to be most active against Thymidylate Synthase . The paper suggests that coupling these compounds with other known antineoplastic natural products could lead to more promising anticolorectal cancer compounds .

properties

IUPAC Name

5-bromo-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZIMQMMEGPYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292302
Record name 5-Bromo-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxypyrimidine

CAS RN

56686-16-9
Record name 56686-16-9
Source DTP/NCI
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Record name 5-Bromo-2,4-dimethoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
MPL Caton, MS Grant, DL Pain, R Slack - Journal of the Chemical …, 1965 - pubs.rsc.org
Pyrimidin-5-yl-lithium compounds, mostly having alkoxy-substituents, reacted with carbon dioxide, dimethylformamide, and sulphur, forming respectively carboxylic acids, aldehydes, …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
M Prystaš, F Šorm - Collection of Czechoslovak Chemical …, 1964 - cccc.uochb.cas.cz
Synthesis of 5-chloro-2'-deoxyuridine (Vlb), 5-bromo-2'-deoxyuridine (Vld) and the corresponding a:-anomers Vb and Vd, resp., has been described. The Hilbert-Johnson reaction of 5-…
Number of citations: 19 cccc.uochb.cas.cz
I Basnak, S Takatori, RT Walker - Tetrahedron letters, 1997 - Elsevier
(E)-5-(2-Carbomethoxyvinyl)-2,4-dimethoxypyrimidine (2) was prepared in high yield (90%) at room temperature from 5-iodo-2,4-dimethoxypyrimidine (1a) via the heterogenous Heck-…
PL Coe, MR Harnden, AS Jones… - Journal of Medicinal …, 1982 - ACS Publications
The following 5-substituted 2, 4-dimethoxypyrimidines were synthesized: 5-(2, 2, 2-trichloro-l-hydroxyethyl), 5-(2, 2, 2-trichloro-l-fIuoroethyl), 5-(2, 2-dichloro-1-fluorovinyl)(5), and5-(…
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
C Párkányi, NS Cho, GS Yoo - Journal of organometallic chemistry, 1988 - Elsevier
2,4-Dimethoxy- and 2,4-dibenzyloxy-5-lithiopyrimidines, obtained from the corresponding substituted 5-bromopyrimidines, react with trimethylsilyl chloride or trimethylstannyl chloride to …
DM Brown, MG Burdon, RP Slatcher - Journal of the Chemical Society …, 1968 - pubs.rsc.org
5-Bromo-2,4-di-t-butoxypyrimidine is converted into the pyrimidin-5-yl-lithium and coupled to 2,4:3,5-di-O-benzylideneribose. Mild acid treatment of the intermediate protected 1-…
Number of citations: 30 0-pubs-rsc-org.brum.beds.ac.uk
AR Katritzky, AJ Waring - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
REPLICATION of nucleic acids is considered to occur by building up of a new chain on to an existing molecule. In this process adenine pairs with uracil (or thymine), guanine with …
Number of citations: 118 0-pubs-rsc-org.brum.beds.ac.uk
TLV Ulbricht - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
With sodium iodide in acetonylacetone, the pyrimidine (I) undergoes 0--t N alkyl rearrangement. As is to be expected, this reaction is slower than demethylation, and the yield of 5-bromo…
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
S Gronowitz, J Röe - Acta Chem. Scand, 1965 - actachemscand.org
5-Bromopyrimidine undergoes halogen-metal exchange with butyllithium at—105 C, yielding 5-pyrimidyllithium from which 5-pyrimidinecarboxylic acid can be obtained in good yield. At …
Number of citations: 40 actachemscand.org

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